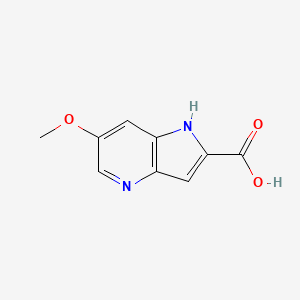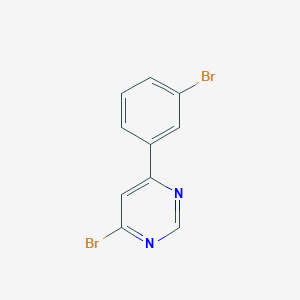
4-溴-6-(3-溴苯基)嘧啶
描述
“4-Bromo-6-(3-bromophenyl)pyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring .
Synthesis Analysis
The synthesis of “4-Bromo-6-(3-bromophenyl)pyrimidine” involves several steps. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-bromophenyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic ring structure with two nitrogen atoms . The molecular formula is C10H6Br2N2 and the average mass is 313.976 Da .科学研究应用
合成和表征
- 嘧啶合成中间体:与4-溴-6-(3-溴苯基)嘧啶相关的化合物在更复杂的嘧啶衍生物合成中起关键作用。例如,Shan Hou等人(2016)开发了一种快速的合成方法用于5-(4-溴苯基)-4,6-二氯嘧啶,突出了它作为制药和化学领域中间体的重要性(Hou et al., 2016)。
药物化学应用
- 抗病毒活性:嘧啶衍生物,包括特定位置溴化的衍生物,已被评估其抗病毒活性。D. Hocková等人(2003)研究了5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶,指出其对逆转录病毒复制的抑制作用(Hocková等人,2003)。
- 抗微生物和抗结核活性:含溴苯基嘧啶结构的化合物已被合成并评估其抗微生物和抗结核活性。Hetal I. Soni和N. Patel(2017)合成了异烟肼夹嘧啶衍生物,显示出良好的抗微生物活性(Soni & Patel, 2017)。
材料科学和化学合成应用
- 非线性光学材料:A. Hussain等人(2020)关注了硫代嘧啶衍生物的结构参数和非线性光学性质,展示了嘧啶环在开发具有潜在应用于非线性光学和医学的材料中的重要性(Hussain et al., 2020)。
安全和危害
未来方向
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This suggests that “4-Bromo-6-(3-bromophenyl)pyrimidine” and similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular processes .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds may inhibit or activate enzymes, alter receptor activity, or interfere with signal transduction pathways .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cell growth, differentiation, and survival .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and survival .
Action Environment
The action, efficacy, and stability of 4-Bromo-6-(3-bromophenyl)pyrimidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .
生化分析
Biochemical Properties
4-Bromo-6-(3-bromophenyl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate . This interaction can modulate the enzyme’s activity, affecting the overall adenosine metabolism. Additionally, 4-Bromo-6-(3-bromophenyl)pyrimidine can bind to specific receptors or proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 4-Bromo-6-(3-bromophenyl)pyrimidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-Bromo-6-(3-bromophenyl)pyrimidine can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby influencing overall cell function and viability.
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3-bromophenyl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, it can act as an inhibitor or activator of certain enzymes, thereby altering the rate of biochemical reactions . Additionally, 4-Bromo-6-(3-bromophenyl)pyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-6-(3-bromophenyl)pyrimidine can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in in vitro studies, it has been observed that prolonged exposure to 4-Bromo-6-(3-bromophenyl)pyrimidine can lead to changes in cell viability and function . Additionally, the compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals, which can influence its overall efficacy and potency.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3-bromophenyl)pyrimidine can vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or causing cellular damage. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
4-Bromo-6-(3-bromophenyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall metabolic flux and levels of specific metabolites in the cell.
Transport and Distribution
The transport and distribution of 4-Bromo-6-(3-bromophenyl)pyrimidine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. The distribution of 4-Bromo-6-(3-bromophenyl)pyrimidine within different tissues can also affect its overall efficacy and potency.
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3-bromophenyl)pyrimidine can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
4-bromo-6-(3-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXGPPCLANWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
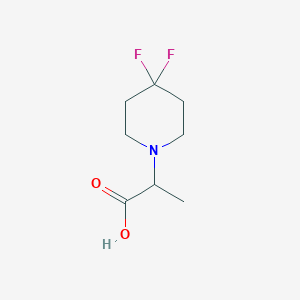

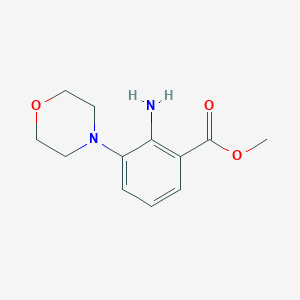
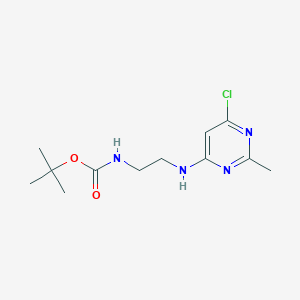
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
amine](/img/structure/B1475437.png)
![(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1475438.png)
amine](/img/structure/B1475439.png)

